Dasotraline [(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine] is a potent inhibitor of dopamine and norepinephrine reuptake transporters. [ [] ] It acts as a dual monoamine reuptake inhibitor, primarily targeting dopamine transporters (DAT) and norepinephrine transporters (NET). [ [], [] ] Dasotraline is currently under investigation for its potential therapeutic role in addressing Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). [ [], [], [], [], [], [], [] ]
Future research directions for Dasotraline involve several crucial areas. Firstly, further investigation into its synthesis is necessary to develop more efficient and cost-effective methods for large-scale production. [ [] ] Secondly, a deeper understanding of its chemical reactivity and metabolic fate is essential for optimizing its pharmacokinetic properties and mitigating potential drug interactions. [ [] ]
Dasotraline hydrochloride is a compound primarily recognized as a serotonin, norepinephrine, and dopamine reuptake inhibitor. It is currently under investigation for the treatment of several disorders, including binge eating disorder, adult attention hyperactivity disorder, and attention deficit hyperactivity disorder. The compound is classified within the category of psychoactive drugs due to its effects on neurotransmitter levels in the brain.
Dasotraline hydrochloride, with the chemical identifier 1310676-34-6, is synthesized through various chemical processes that involve chiral compounds. It belongs to a class of medications known as reuptake inhibitors, which are utilized to enhance neurotransmitter availability in the synaptic cleft by inhibiting their reabsorption into neurons .
The synthesis of dasotraline hydrochloride involves several intricate steps. One established method begins with the preparation of chiral (S)-tetralone from racemic tetralone via chromatographic separation. This is followed by hydrolysis to yield (S)-tetralone, which is then transformed into a diastereomeric mixture of N-formyl amines. These are separated through chromatography to isolate the desired (1R,4S)-trans-diastereomer. The final step involves acidic hydrolysis to produce dasotraline as its hydrochloride salt .
Dasotraline has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The compound's structure can be represented as follows:
The stereochemistry of dasotraline is crucial for its biological activity, particularly its ability to selectively inhibit the reuptake of specific neurotransmitters .
Dasotraline undergoes various chemical reactions that are essential for its synthesis and potential modification:
Dasotraline exerts its pharmacological effects primarily by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This mechanism increases the concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing their effects on target neurons. The primary molecular targets include sodium-dependent transporters specific to dopamine, norepinephrine, and serotonin .
Dasotraline hydrochloride exhibits several notable physical and chemical properties:
Dasotraline has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4